hemoglobin Val de Marne hemoglobin Val de Marne
Brand Name: Vulcanchem
CAS No.: 156409-91-5
VCID: VC0235677
InChI:
SMILES:
Molecular Formula: C7H4BrF3
Molecular Weight: 0

hemoglobin Val de Marne

CAS No.: 156409-91-5

Cat. No.: VC0235677

Molecular Formula: C7H4BrF3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hemoglobin Val de Marne - 156409-91-5

Specification

CAS No. 156409-91-5
Molecular Formula C7H4BrF3
Molecular Weight 0

Introduction

Molecular Characteristics and Genetic Basis

Hemoglobin Val de Marne is classified as a hemoglobinopathy, belonging to a group of inherited disorders that affect the structure, function, or production of hemoglobin. This specific variant results from a point mutation in the alpha chain of the hemoglobin molecule at position 133 (H16), where serine is replaced by arginine (Ser→Arg) . The molecular change can be precisely identified as α133(H16)Ser→Arg in scientific literature .

Structural Impact

The amino acid substitution occurs at a critical position in the hemoglobin molecule, affecting the tertiary structure of the protein. This structural alteration contributes to the variant's modified functional properties, particularly its oxygen-binding characteristics . The replacement of serine with the positively charged arginine alters the electrostatic properties of the hemoglobin molecule, which explains its distinct behavior during electrophoretic separation techniques .

Functional Properties and Biochemical Characteristics

The functional alterations in Hemoglobin Val de Marne have been extensively studied to understand their physiological implications. These studies reveal significant differences compared to normal adult hemoglobin (Hb A).

Oxygen Affinity and Binding Properties

Laboratory analyses of isolated Hemoglobin Val de Marne have demonstrated that this variant possesses an oxygen affinity approximately 1.7-fold higher than normal hemoglobin . This increased affinity means the variant binds oxygen more readily but may release it less efficiently to tissues, potentially affecting oxygen delivery throughout the body. Despite this altered oxygen affinity, the heterotropic effects—the molecule's interactions with regulatory substances such as carbon dioxide, pH, and 2,3-diphosphoglycerate (2,3-DPG)—remain normal .

Stability and Oxidation Properties

Table 1: Functional Comparison of Hemoglobin Val de Marne with Normal Hemoglobin A

PropertyHemoglobin A (Normal)Hemoglobin Val de MarneRatio (Val de Marne/A)
Oxygen AffinityStandard baselineIncreased1.7
Auto-oxidation RateStandard baselineSlightly higherNot precisely quantified
StabilityStableStable1.0
Heterotropic EffectsNormalNormal1.0
Quantity in Heterozygotes97-98%~16%0.16

Clinical Manifestations and Hematological Impact

Despite the biochemical alterations present in Hemoglobin Val de Marne, the clinical impact appears remarkably limited, particularly in individuals who are heterozygous for the variant.

Hematological Parameters

In documented cases across multiple ethnic backgrounds, heterozygous carriers of Hemoglobin Val de Marne consistently demonstrate normal red blood cell parameters . This includes normal hemoglobin concentration, red blood cell count, mean corpuscular volume (MCV), and other standard hematological measures. This normal hematological profile contrasts with many other hemoglobin variants that often produce microcytosis, anemia, or other measurable changes in blood parameters.

Diagnostic Approaches and Laboratory Identification

The detection and definitive identification of Hemoglobin Val de Marne require specialized laboratory techniques that have evolved over time with advancing technology.

Electrophoretic and Chromatographic Techniques

On isoelectric focusing (IEF), a technique that separates proteins based on their isoelectric point, Hemoglobin Val de Marne produces a distinctive band that migrates between fetal hemoglobin (Hb F) and adult hemoglobin (Hb A) . This characteristic migration pattern provides an initial clue to the presence of this specific variant. Additionally, the variant can be effectively separated from normal hemoglobin using cation exchange high-performance liquid chromatography (HPLC) , offering another reliable method for detection.

Structural Analysis and Confirmation

Definitive identification of Hemoglobin Val de Marne historically required more sophisticated protein chemistry approaches. The scientific literature documents that structural studies typically involved isolation of the alpha-X chain, followed by trypsin digestion and separation of the resulting peptides using reversed-phase HPLC, with subsequent amino acid analysis to identify the specific substitution . In contemporary practice, mass spectrometry has become a powerful tool for hemoglobin variant identification, offering more rapid and precise characterization .

Molecular Genetic Testing

With advances in genetic analysis techniques, DNA sequencing has become increasingly important for confirming hemoglobin variants. For Hemoglobin Val de Marne, automated DNA sequencing can identify the specific nucleotide substitution in the α2-globin gene (AGC→AGA at codon 133), providing definitive confirmation of the variant . This molecular approach is particularly valuable as it can distinguish between different mutations that might lead to the same amino acid substitution.

Epidemiology and Geographic Distribution

Hemoglobin Val de Marne appears to be exceedingly rare, with only scattered cases reported in the medical literature across different geographic regions and ethnic backgrounds.

Documented Occurrences

The variant was first identified in a French family during a neonatal hemoglobinopathy screening program, where it was detected in two newborn children who were first cousins . Additional cases have been reported in a Polish-Hungarian family , establishing a European presence for this variant. More recently, the variant has been identified in a Chinese family , suggesting a wider global distribution than initially thought. The first case in the Americas was documented in Brazil, representing an important expansion in our understanding of this variant's distribution .

Historical Context and Nomenclature

The naming and discovery of Hemoglobin Val de Marne provides interesting insights into the development of hemoglobinopathy research and the conventions used in the field.

Discovery and Naming

Hemoglobin Val de Marne derives its name from Val de Marne, a department in the Île-de-France region surrounding Paris, likely reflecting the geographic origin of the first identified cases . The variant is also known by an alternative name, Hemoglobin Footscray , following the convention of naming hemoglobin variants after the location of their discovery or the origin of affected individuals.

Scientific Documentation

The first comprehensive scientific description of Hemoglobin Val de Marne appears to have been published in 1993 by Wajcman et al. in the journal Hemoglobin . This initial publication detailed the functional properties of the variant, particularly focusing on its increased oxygen affinity. Subsequent publications expanded our understanding of the molecular basis and geographic distribution of the variant, with the most recent significant contribution being the identification of the first case in the Americas in Brazil .

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